

An In-depth Technical Guide to Ebastine-d5: CAS Number, Identification, and Application

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Compound of Interest

Compound Name: Ebastine-d5

Cat. No.: B563417

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This technical guide provides a comprehensive overview of **Ebastine-d5**, a deuterated analog of the second-generation antihistamine, Ebastine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its identification, physicochemical properties, and its critical role as an internal standard in pharmacokinetic and metabolic studies.

Core Identification and Properties

Ebastine-d5 is a stable isotope-labeled version of Ebastine, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Ebastine in biological matrices using mass spectrometry-based methods.

CAS Number: 1216953-13-7[1][2][3]

Synonyms: 1-[4-(1,1-Dimethylethyl)phenyl]-4-[4-(phenylphenyl-2,3,4,5,6-d5-methoxy)-1-piperidinyl]-1-butanone, Estivan-d5, Ebastel-d5, Kestine-d5[1][3]

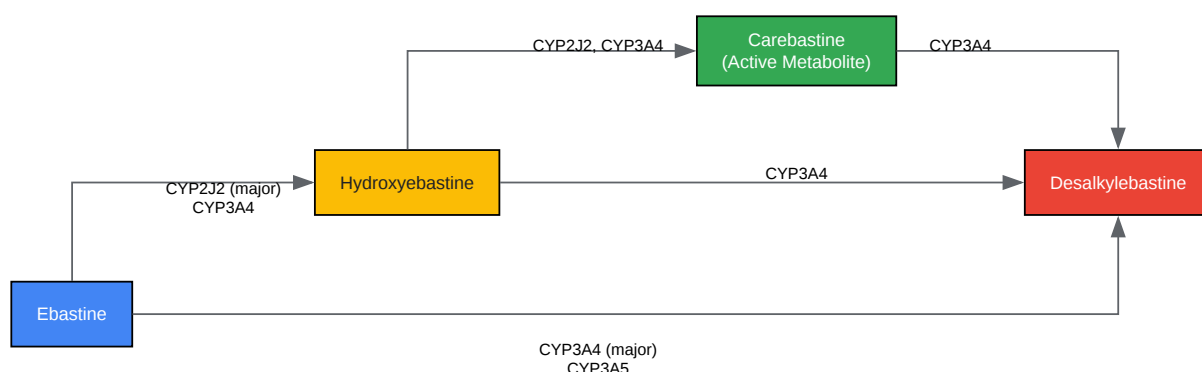
Physicochemical Data

A summary of the key physicochemical properties of **Ebastine-d5** is presented in the table below, alongside the properties of its non-deuterated counterpart, Ebastine, for comparison.

Property	Ebastine-d5	Ebastine
Molecular Formula	C ₃₂ H ₃₄ D ₅ NO ₂ [1][3]	C ₃₂ H ₃₉ NO ₂ [4]
Molecular Weight	474.7 g/mol [1][5]	469.7 g/mol [4]
IUPAC Name	1-(4-tert-butylphenyl)-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one[5]	4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one[4]
Purity	≥99% deuterated forms (d ₁ -d ₅) [1]	Not Applicable
Solubility	Slightly soluble in Methanol (warmed)[1]	Sparingly soluble in methanol[6]

Metabolic Pathway of Ebastine

Ebastine is a prodrug that undergoes extensive first-pass metabolism in the liver to its pharmacologically active metabolites. The primary metabolic pathways involve N-dealkylation and hydroxylation, catalyzed mainly by cytochrome P450 enzymes, particularly CYP3A4 and CYP2J2.[2][7][8] The major active metabolite is Carebastine. Understanding this pathway is crucial for interpreting pharmacokinetic data where **Ebastine-d5** is used as an internal standard.



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Metabolic pathway of Ebastine.

Experimental Protocols: Quantification of Ebastine using Ebastine-d5

Ebastine-d5 is primarily used as an internal standard for the accurate quantification of Ebastine in biological samples, typically plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published methods.^{[4][5][9]}

Sample Preparation: Protein Precipitation

- To 50 µL of human plasma sample in a polypropylene tube, add 30 µL of the internal standard working solution (**Ebastine-d5**).^[9]
- Add 150 µL of acetonitrile to precipitate the plasma proteins.^[9]
- Vortex the mixture for approximately 30 seconds.
- Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.^[9]

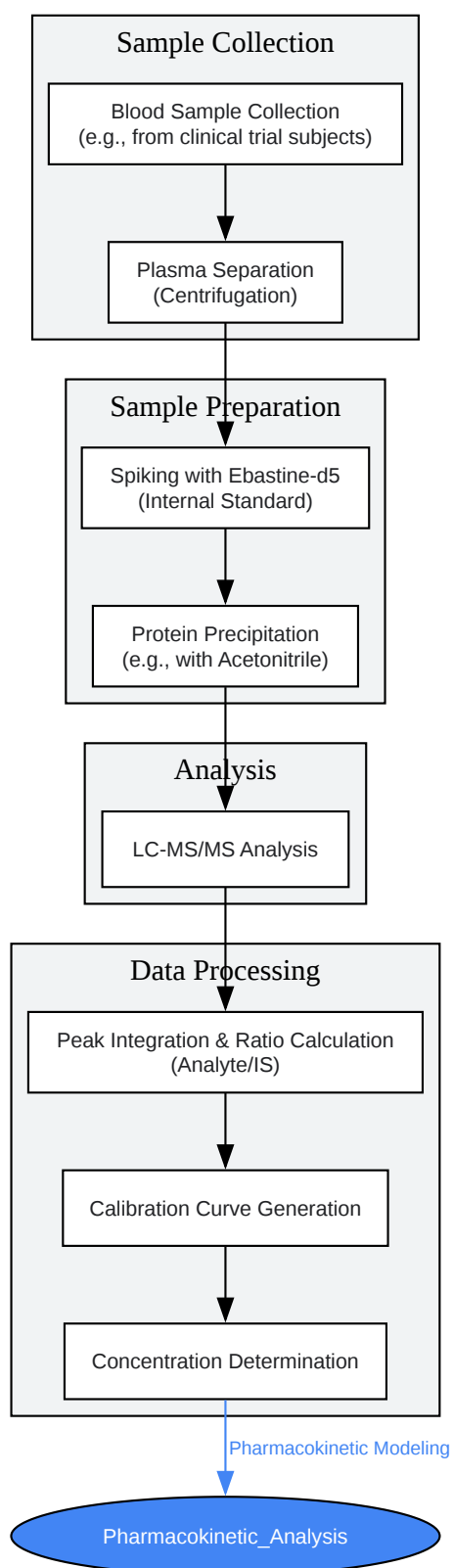
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation of Ebastine and **Ebastine-d5** is achieved using a reverse-phase C18 column. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for both the analyte and the internal standard.

Parameter	Typical Conditions
Column	Synergi™ Hydro-RP 80A (4 µm, 50 mm × 2.0 mm) or equivalent C18 column[4][9]
Mobile Phase A	0.1% Formic Acid in 5 mM Ammonium Acetate[4]
Mobile Phase B	100% Methanol[4]
Flow Rate	0.4 mL/min[4]
Injection Volume	5-20 µL
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transition (Ebastine)	m/z 470.3 → 167.1[9]
MRM Transition (Ebastine-d5)	m/z 475.4 → 203.3[9]

Experimental Workflow and Data Analysis

The overall workflow for a typical pharmacokinetic study involving the quantification of Ebastine using **Ebastine-d5** as an internal standard is depicted below.



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Workflow for Ebastine quantification.

Quantitative Data Summary

The use of **Ebastine-d5** as an internal standard allows for the development of robust and reliable analytical methods. Key validation parameters from a representative LC-MS/MS method are summarized below.

Parameter	Ebastine	Carebastine
Linearity Range	0.01 - 8.0 ng/mL[4]	1.00 - 300 ng/mL[4]
Mean Extraction Recovery	96.5% - 106.0%[9]	90.1% - 101.8%[9]
Mean Recovery (Internal Standard)	Ebastine-d5: 96.9%[9]	Carebastine-d5: 92.6%[9]
Matrix Factor (Low QC)	97.7% (RSD 2.0%)[9]	96.9% (RSD 2.0%)[9]
Matrix Factor (High QC)	100.7% (RSD 2.8%)[9]	101.5% (RSD 4.2%)[9]

Conclusion

Ebastine-d5 is an indispensable tool for the accurate and precise quantification of Ebastine in complex biological matrices. Its chemical and physical properties are well-characterized, and its application as an internal standard in LC-MS/MS methods is well-established. This guide provides essential technical information to support its use in preclinical and clinical drug development, ensuring high-quality data for pharmacokinetic and metabolism studies.

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